![molecular formula C8H18N2O3S B2936601 tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate CAS No. 2241129-31-5](/img/structure/B2936601.png)
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate
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Overview
Description
The compound is a derivative of carbamate and tert-butyl group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The tert-butyl group is a branched alkyl group derived from butane and has the formula -C(CH3)3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl carbamates can be synthesized through various methods. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Scientific Research Applications
Organic Synthesis Applications
Building Blocks in Organic Synthesis : Xavier Guinchard, Yannick Vallée, and Jean-Noël Denis (2005) demonstrated the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, serving as key intermediates for the synthesis of N-(Boc)hydroxylamines. These compounds have been highlighted for their role as building blocks in organic synthesis, showcasing versatility in chemical transformations Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005.
Synthesis of Biologically Active Intermediates : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) outlined a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The method involves acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017.
Environmental Research
Fuel Oxygenates Solubility Study : R. Gonzalez-Olmos and M. Iglesias (2008) studied the solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) in aqueous media, which is crucial for understanding the environmental fate and transport of these pollutants. The work emphasizes the importance of temperature on solubility trends and introduces theoretical models for prediction R. Gonzalez-Olmos, M. Iglesias, 2008.
Microbial Degradation of Fuel Oxygenates : F. Fayolle, J. Vandecasteele, and F. Monot (2001) discussed significant advances in the microbiology of the degradation of MTBE and other oxygenated gasoline additives. This study highlights the potential for biological treatment of water contaminated with these compounds, offering insights into microbial pathways capable of mineralizing MTBE F. Fayolle, J. Vandecasteele, F. Monot, 2001.
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBXHNSJKIYNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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